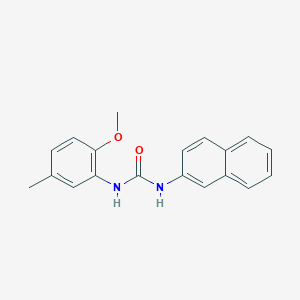
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea, also known as MNMU, is a chemical compound that has been widely studied for its potential use in scientific research. It is a potent inhibitor of protein kinase C (PKC), which makes it a useful tool for investigating the role of PKC in various cellular processes.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has been used extensively in scientific research to investigate the role of PKC in various cellular processes. It has been shown to inhibit the activation of PKC by phorbol esters, which makes it a useful tool for studying the downstream effects of PKC activation. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has also been used to investigate the role of PKC in cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a key role in signal transduction pathways. PKC is activated by various stimuli, including phorbol esters, diacylglycerol, and calcium ions. Once activated, PKC phosphorylates a variety of target proteins, which can lead to changes in cellular processes such as gene expression, cell proliferation, and apoptosis. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea inhibits the activation of PKC by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has been shown to have a variety of biochemical and physiological effects. Inhibition of PKC by N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea can lead to decreased cell proliferation and increased apoptosis in cancer cells. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has also been shown to reduce inflammation by inhibiting the activation of PKC in immune cells. In addition, N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has been shown to have neuroprotective effects by inhibiting the activation of PKC in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PKC, which makes it useful for studying the downstream effects of PKC activation. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea does have some limitations. It is not selective for specific isoforms of PKC, which can make it difficult to study the role of individual isoforms in cellular processes. In addition, N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea. One area of interest is the development of more selective inhibitors of PKC that can be used to study the role of individual isoforms in cellular processes. Another area of interest is the use of N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea and other PKC inhibitors as potential therapeutics for cancer, inflammation, and neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of PKC inhibition by N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea and other PKC inhibitors.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea involves several steps. First, 2-naphthylamine is reacted with phosgene to produce 2-naphthyl isocyanate. Next, 2-methoxy-5-methylphenylamine is reacted with the isocyanate to produce N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea. The final product is purified by recrystallization.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-10-18(23-2)17(11-13)21-19(22)20-16-9-8-14-5-3-4-6-15(14)12-16/h3-12H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDCFDZNCDHOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

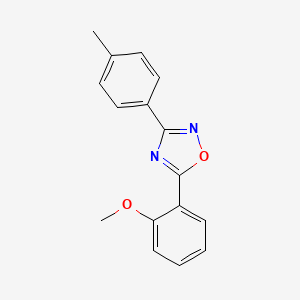
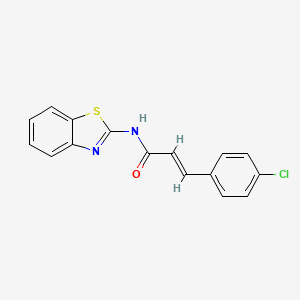
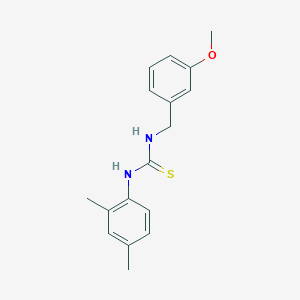
![N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)

![4-[(trichloroacetyl)amino]benzamide](/img/structure/B5747460.png)
![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)
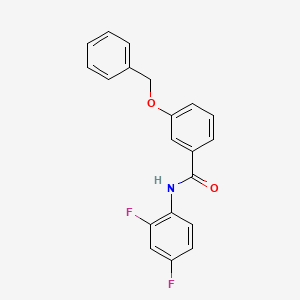
![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)

![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)

![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)